molecular formula C11H16N2OS B13162257 5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde

5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde

Cat. No.: B13162257
M. Wt: 224.32 g/mol
InChI Key: XUNLPSMIJOBBEP-UHFFFAOYSA-N
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Description

5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde is a heterocyclic compound that contains a thiophene ring substituted with a methylpyrrolidinylamino group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde typically involves the condensation of a thiophene derivative with an appropriate amine. One common method involves the reaction of 2-thiophenecarboxaldehyde with N-methyl-3-pyrrolidinamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carboxylic acid.

    Reduction: 5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-methanol.

    Substitution: 5-[Methyl(1-methylpyrrolidin-3-yl)amino]-3-bromothiophene-2-carbaldehyde.

Scientific Research Applications

5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.

    5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-methanol: Similar structure but with a hydroxymethyl group instead of a formyl group.

    5-[Methyl(1-methylpyrrolidin-3-yl)amino]-3-bromothiophene-2-carbaldehyde: Similar structure but with a bromine atom on the thiophene ring.

Uniqueness

The uniqueness of 5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

5-[methyl-(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde

InChI

InChI=1S/C11H16N2OS/c1-12-6-5-9(7-12)13(2)11-4-3-10(8-14)15-11/h3-4,8-9H,5-7H2,1-2H3

InChI Key

XUNLPSMIJOBBEP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)N(C)C2=CC=C(S2)C=O

Origin of Product

United States

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